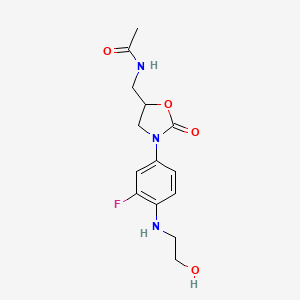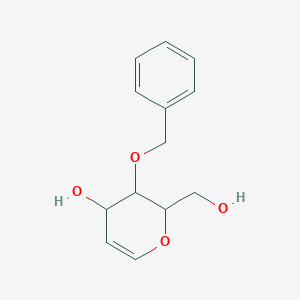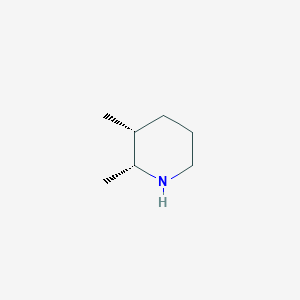
1-Bromo-3-iodo-4-methoxy-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-iodo-4-methoxy-2-methylbenzene is an aromatic compound with the molecular formula C8H8BrIO. It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, methoxy, and methyl groups. This compound is of interest in organic chemistry due to its unique substitution pattern, which can influence its reactivity and applications.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
1-Brom-3-iod-4-methoxy-2-methylbenzol kann durch eine Reihe von Halogenierungs- und Substitutionsreaktionen synthetisiert werden. Eine übliche Methode beinhaltet die Halogenierung von 2-Methyl-4-methoxybenzaldehyd unter geeigneten Bedingungen, um die Brom- und Jodatome einzuführen. Die Reaktion beinhaltet typischerweise die Verwendung von Brom- und Jodreagenzien in Gegenwart von Katalysatoren oder unter bestimmten Bedingungen, um die gewünschte Substitution zu erreichen .
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von 1-Brom-3-iod-4-methoxy-2-methylbenzol große Halogenierungsprozesse mit kontrollierten Reaktionsparametern umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungsverfahren kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
1-Brom-3-iod-4-methoxy-2-methylbenzol kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Substitutionsreaktionen: Die Brom- und Jodatome können durch andere Substituenten durch nukleophile oder elektrophile Substitutionsreaktionen ersetzt werden.
Oxidationsreaktionen: Die Methoxygruppe kann oxidiert werden, um entsprechende Aldehyde oder Säuren zu bilden.
Reduktionsreaktionen: Die Verbindung kann reduziert werden, um Halogenatome zu entfernen oder die funktionellen Gruppen zu modifizieren.
Häufige Reagenzien und Bedingungen
Nukleophile Substitution: Reagenzien wie Natriumhydroxid oder Kalium-tert-butoxid können verwendet werden, um Halogenatome durch andere Nukleophile zu ersetzen.
Elektrophile Substitution:
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden, um die Methoxygruppe zu oxidieren.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Katalysators können für Reduktionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die nukleophile Substitution Derivate mit verschiedenen funktionellen Gruppen ergeben, während die Oxidation Aldehyde oder Säuren erzeugen kann.
Wissenschaftliche Forschungsanwendungen
1-Brom-3-iod-4-methoxy-2-methylbenzol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet. Sein einzigartiges Substitutionsschema macht es zu einem wertvollen Baustein für die Entwicklung neuer Verbindungen.
Biologie: Die Verbindung kann zur Untersuchung biologischer Systeme verwendet werden, insbesondere zum Verständnis der Wechselwirkungen halogenierter aromatischer Verbindungen mit biologischen Molekülen.
Medizin: Es kann als Vorläufer für die Entwicklung von Arzneimitteln dienen, insbesondere solche, die spezifische halogenierte aromatische Strukturen erfordern.
Industrie: Die Verbindung kann bei der Herstellung von Spezialchemikalien, Farbstoffen und Materialien mit spezifischen Eigenschaften verwendet werden.
5. Wirkmechanismus
Der Wirkmechanismus von 1-Brom-3-iod-4-methoxy-2-methylbenzol hängt von den spezifischen Reaktionen ab, die es durchläuft. Bei Substitutionsreaktionen können die Brom- und Jodatome als Abgangsgruppen wirken, wodurch Nukleophile oder Elektrophile den Benzolring angreifen können. Die Methoxygruppe kann die Elektronendichte des Rings beeinflussen und die Reaktivität und Selektivität der Verbindung in verschiedenen Reaktionen beeinflussen.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-iodo-4-methoxy-2-methylbenzene depends on the specific reactions it undergoes. In substitution reactions, the bromine and iodine atoms can act as leaving groups, allowing nucleophiles or electrophiles to attack the benzene ring. The methoxy group can influence the electron density of the ring, affecting the reactivity and selectivity of the compound in various reactions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-Brom-2-iod-3-methoxy-4-methylbenzol
- 1-Brom-4-iod-2-methoxy-3-methylbenzol
- 2-Brom-5-iod-3-methoxy-1-methylbenzol
Einzigartigkeit
1-Brom-3-iod-4-methoxy-2-methylbenzol ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das seine chemischen Eigenschaften und Reaktivität beeinflussen kann. Das Vorhandensein sowohl von Brom- als auch von Jodatomen sowie der Methoxy- und Methylgruppen bietet einen einzigartigen Satz von funktionellen Gruppen, die in verschiedenen chemischen Reaktionen und Anwendungen genutzt werden können.
Eigenschaften
Molekularformel |
C8H8BrIO |
|---|---|
Molekulargewicht |
326.96 g/mol |
IUPAC-Name |
1-bromo-3-iodo-4-methoxy-2-methylbenzene |
InChI |
InChI=1S/C8H8BrIO/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4H,1-2H3 |
InChI-Schlüssel |
NHURORBZZFRSHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1I)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carbonitrile](/img/structure/B12288620.png)
![Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12288639.png)

![16'-bromo-13'-ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]](/img/structure/B12288654.png)
![6-[[6-Amino-5-(ethoxycarbonylamino)pyridin-2-yl]-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12288656.png)









